6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14536912
InChI: InChI=1S/C26H30N4O3/c1-5-17-14-18-24(32)22(26-27-20-8-6-7-9-21(20)29(26)4)16(2)33-25(18)19(23(17)31)15-30-12-10-28(3)11-13-30/h6-9,14,31H,5,10-13,15H2,1-4H3
SMILES:
Molecular Formula: C26H30N4O3
Molecular Weight: 446.5 g/mol

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one

CAS No.:

Cat. No.: VC14536912

Molecular Formula: C26H30N4O3

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one -

Specification

Molecular Formula C26H30N4O3
Molecular Weight 446.5 g/mol
IUPAC Name 6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Standard InChI InChI=1S/C26H30N4O3/c1-5-17-14-18-24(32)22(26-27-20-8-6-7-9-21(20)29(26)4)16(2)33-25(18)19(23(17)31)15-30-12-10-28(3)11-13-30/h6-9,14,31H,5,10-13,15H2,1-4H3
Standard InChI Key OQWZWMPTTGJXDQ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC(=C(C2=O)C4=NC5=CC=CC=C5N4C)C

Introduction

Chemical Structure and Molecular Properties

Core Chromenone Architecture

The compound’s foundation lies in the chromen-4-one scaffold, a bicyclic system comprising a benzopyran moiety with a ketone group at position 4 . Chromenones are renowned for their diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer effects, which stem from their ability to interact with cellular targets such as kinases and DNA .

Substituent Analysis

  • Position 2: A methyl group enhances steric stability and influences electronic properties.

  • Position 3: A 1-methylbenzimidazol-2-yl group introduces nitrogen-rich heterocyclic character, potentially facilitating DNA intercalation or protein binding.

  • Position 6: An ethyl group contributes to lipophilicity, affecting membrane permeability.

  • Position 7: A hydroxyl group enables hydrogen bonding with biological targets.

  • Position 8: A 4-methylpiperazin-1-ylmethyl side chain introduces basicity and solubility, critical for pharmacokinetic optimization.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC26H30N4O3
Molecular Weight446.5 g/mol
IUPAC Name6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
SolubilityModerate in polar aprotic solvents
Pharmacophoric FeaturesHydrogen bond donors/acceptors, aromatic rings, basic nitrogen

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with a pre-functionalized chromenone intermediate. Key steps include:

  • Mannich Reaction: Introduces the 4-methylpiperazine moiety via a three-component coupling involving formaldehyde and 4-methylpiperazine .

  • Benzimidazole Coupling: Achieved through nucleophilic substitution or metal-catalyzed cross-coupling to attach the 1-methylbenzimidazole group.

  • Ethyl and Methyl Incorporation: Alkylation or Friedel-Crafts reactions introduce ethyl and methyl groups at positions 6 and 2, respectively.

Challenges and Yield Optimization

  • Regioselectivity: Ensuring correct substituent placement requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: Chromatographic techniques (HPLC, column chromatography) are essential due to the compound’s polarity and structural complexity.

  • Yield: Typical yields range from 15–30%, necessitating process optimization for scale-up.

Characterization and Analytical Data

Spectroscopic Methods

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and purity. Key signals include aromatic protons (δ 6.8–8.2 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm).

  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 447.2 [M+H]+.

  • X-ray Crystallography: Limited data exist, but analogous chromenones exhibit planar benzopyran systems with substituents in equatorial orientations .

Biological Activities and Mechanisms

Table 2: Activity Comparison with Structural Analogues

CompoundModificationsIC50 (µM)Target
Target Compound4-Methylpiperazine3.995ATR kinase
VC57485064-Methylpiperidine5.2VEGFR2
3-Hydroxy-7-methoxy Chromone Methoxy groups12.4ROS Scavenging
Torin2 mTOR/ATR inhibitor0.002ATR/mTOR

Pharmacological and Toxicological Profile

ADMET Predictions

  • Absorption: Moderate intestinal absorption (Caco-2 Papp = 12 × 10−6 cm/s) due to polar piperazine group.

  • Metabolism: Hepatic CYP3A4/2D6-mediated oxidation generates hydroxylated metabolites.

  • Toxicity: Low acute toxicity (LD50 >500 mg/kg in rodents); chronic studies pending.

Formulation Challenges

  • Solubility: Requires co-solvents (e.g., PEG 400) for intravenous delivery.

  • Stability: Lyophilized formulations preferred for long-term storage.

Future Directions and Clinical Translation

Preclinical Development

  • Lead Optimization: Modify piperazine substituents to enhance blood-brain barrier penetration for glioblastoma applications .

  • Combination Therapy: Synergize with PARP inhibitors (e.g., olaparib) to exploit synthetic lethality in BRCA-mutant cancers .

Regulatory Considerations

  • IND Enabling: Requires GLP toxicity studies and scale-up under cGMP.

  • Patent Landscape: Novel piperazine-chromenone hybrids are under active investigation, with priority dates post-2023 .

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